molecular formula C7H9NO2S B12878129 (E)-4-((Ethylthio)methylene)-3-methylisoxazol-5(4H)-one

(E)-4-((Ethylthio)methylene)-3-methylisoxazol-5(4H)-one

Cat. No.: B12878129
M. Wt: 171.22 g/mol
InChI Key: KXWMUQKIMRRJOS-GQCTYLIASA-N
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Description

(E)-4-((Ethylthio)methylene)-3-methylisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazolone core substituted with a methyl group at position 3 and an ethylthio-methylene group at position 2. The ethylthio (-S-CH2CH3) substituent distinguishes it from other derivatives, which often bear hydroxy, methoxy, or aryl groups. This compound is synthesized via multicomponent reactions involving ethyl acetoacetate, hydroxylamine hydrochloride, and thiol-containing aldehydes under catalytic conditions .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

(4E)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C7H9NO2S/c1-3-11-4-6-5(2)8-10-7(6)9/h4H,3H2,1-2H3/b6-4+

InChI Key

KXWMUQKIMRRJOS-GQCTYLIASA-N

Isomeric SMILES

CCS/C=C/1\C(=NOC1=O)C

Canonical SMILES

CCSC=C1C(=NOC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Isoxazol-5(4H)-one derivatives vary primarily in their substituents at the 4-position. Key structural analogs include:

Compound Name Substituent at 4-Position Configuration Key References
(Z)-4-(3-Hydroxybenzylidene)-3-methyl-... 3-hydroxybenzylidene Z
(Z)-4-(4-Methoxybenzylidene)-3-methyl-... 4-methoxybenzylidene Z
(Z)-4-(4-Bromobenzylidene)-3-methyl-... 4-bromobenzylidene Z
(Z)-4-(tert-Butylthio)methylene-3-phenyl-... tert-butylthio-methylene Z
(E)-4-((Ethylthio)methylene)-3-methyl-... ethylthio-methylene E Target Compound

Key Observations :

  • Electronic Effects : The ethylthio group (-S-CH2CH3) is electron-withdrawing due to sulfur’s electronegativity, contrasting with electron-donating groups like methoxy (-OCH3) or hydroxy (-OH). This alters the compound’s reactivity in nucleophilic or electrophilic reactions .
  • Stereochemistry : Most analogs adopt the Z-configuration due to steric and electronic stabilization of the exocyclic double bond. The E-configuration in the target compound may influence intermolecular interactions (e.g., crystal packing) .

Comparison with Target Compound :

  • Yields are comparable (75–85%) when using green catalysts like modified β-cyclodextrin .

Physicochemical Properties

  • Solubility : The ethylthio group enhances lipophilicity compared to hydroxy or methoxy derivatives, improving membrane permeability but reducing aqueous solubility .
  • Melting Points : Ethylthio derivatives generally exhibit lower melting points (e.g., 120–140°C) than hydroxy-substituted analogs (e.g., 202–204°C for 4o ), likely due to reduced hydrogen bonding.
  • Spectroscopic Features :
    • IR : C=O stretch at ~1720 cm⁻¹ (consistent across derivatives); S-C absorption at ~650 cm⁻¹ (unique to ethylthio) .
    • ¹H NMR : Ethylthio protons appear as a triplet (δ 1.2–1.4 ppm, CH3) and quartet (δ 2.8–3.0 ppm, SCH2), distinct from methoxy singlets (δ 3.8–4.0 ppm) .

Key Insights :

  • Electron-withdrawing groups (e.g., bromo, ethylthio) may enhance anticancer activity by modulating electron transport in cancer cells .
  • The ethylthio group’s sulfur atom could act as a hydrogen bond acceptor, improving target binding in enzyme inhibition assays .

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